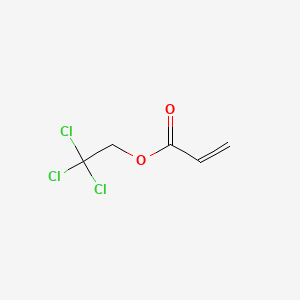
N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, more commonly referred to as CMPA, is a synthetic compound that has been studied for its potential applications in scientific research. CMPA is a cyclic amide that has been used in various laboratory experiments because of its ability to act as a substrate for enzymes and its low toxicity.
Scientific Research Applications
CMPA has been used in various laboratory experiments due to its ability to act as a substrate for enzymes and its low toxicity. It has been used as an inhibitor of enzymes such as cyclooxygenase-2 and human leukocyte elastase. It has also been used as a substrate in studies of the metabolism of drugs and other compounds. CMPA has been used to study the effects of drug metabolism on the body and to identify potential drug targets.
Mechanism of Action
Mode of Action
A related compound, n-(3-chloro-4-methylphenyl)-2-methylpentanamide, has been suggested to act by inhibiting photosynthesis, leading to starvation in susceptible species . It’s important to note that this is a different compound, and the mode of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide may be different.
Advantages and Limitations for Lab Experiments
CMPA has several advantages when used in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also non-toxic and has a low potential for causing adverse effects. However, it has some limitations, such as its low solubility in water and its instability at high temperatures.
Future Directions
There are several potential future directions for the use of CMPA in scientific research. It could be used as an inhibitor of various enzymes, such as cyclooxygenase-2, to study the effects of drug metabolism on the body. It could also be used as a substrate for drug metabolism to identify potential drug targets. Additionally, it could be used to study the effects of ultraviolet radiation on cells and to develop protective compounds. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes.
Synthesis Methods
CMPA is synthesized through a multi-step process involving the reaction of 4-methyl-3-chlorophenol with cyclohexylamine in the presence of acetic anhydride. The reaction is carried out in a solvent such as dimethylformamide and is catalyzed by an acid such as p-toluenesulfonic acid. The reaction yields the desired product, N-(3-Chloro-4-methyl-phenyl)-2-cyclohexylamino-acetamide, in a yield of approximately 90%.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWTYBWEKQQWOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322444 |
Source


|
| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
332908-84-6 |
Source


|
| Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)




